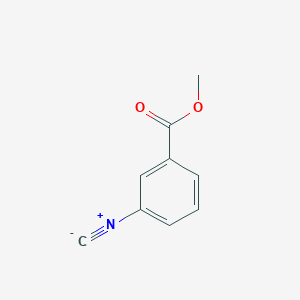

Methyl 3-isocyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRYLFWHIMKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 3-isocyanobenzoate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

Methyl 3-isocyanobenzoate, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aryl isocyanate that serves as a pivotal building block in synthetic and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive isocyanate group and a modifiable methyl ester, makes it a highly valuable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, a validated synthetic pathway, its reactivity in cornerstone chemical transformations, and its strategic application in the development of novel therapeutics. For researchers and drug development professionals, understanding the utility of this compound is key to unlocking new avenues in lead generation and optimization.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The CAS Number for this compound is 41221-47-0 .[1]

Chemical and Physical Properties

The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 41221-47-0 | Sigma-Aldrich[1] |

| Molecular Formula | OCNC₆H₄CO₂CH₃ | Sigma-Aldrich[1] |

| Molecular Weight | 177.16 g/mol | Sigma-Aldrich[1] |

| Melting Point | 35-38 °C (lit.) | Sigma-Aldrich[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |

| SMILES String | COC(=O)c1cccc(c1)N=C=O | Sigma-Aldrich[1] |

| InChI Key | WBGWGERFPSYHDT-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Safety and Handling Profile

This compound is a hazardous substance and requires careful handling to avoid exposure.

| Hazard Information | Details | Source |

| GHS Pictograms | GHS08 (Health Hazard) | Sigma-Aldrich[1] |

| Signal Word | Danger | Sigma-Aldrich[1] |

| Hazard Statements | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Sigma-Aldrich[1] |

| Precautionary Codes | P261, P272, P280, P284, P302+P352, P333+P313 | Sigma-Aldrich[1] |

| Hazard Class | Respiratory Sensitizer 1, Skin Sensitizer 1 | Sigma-Aldrich[1] |

| Personal Protective Equipment | Dust mask type N95 (US), eyeshields, faceshields, gloves.[1] | Sigma-Aldrich |

Expert Insight: The primary hazards associated with this reagent are respiratory and skin sensitization.[1] Therefore, all manipulations must be performed in a certified chemical fume hood. The use of an N95 dust mask, safety goggles, and compatible gloves is mandatory to prevent inhalation and dermal contact.

Synthesis and Reactivity

Recommended Synthetic Protocol

The synthesis of aryl isocyanates from their corresponding anilines is a standard transformation in organic chemistry. A common and effective method involves the use of a phosgene equivalent, such as triphosgene, which is safer to handle than phosgene gas. The following protocol describes a reliable method for preparing this compound from Methyl 3-aminobenzoate.

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an inert atmosphere (N₂ or Ar), dissolve Methyl 3-aminobenzoate in an anhydrous, inert solvent like dichloromethane.

-

Cooling: Cool the mixture in an ice bath to 0°C. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: While stirring vigorously, add a solution of triphosgene (approximately 0.35 equivalents relative to the amine) in the same solvent. A biphasic mixture with an aqueous base like sodium bicarbonate can also be employed to scavenge the HCl byproduct.[2]

-

Reaction Monitoring: Allow the reaction to proceed at low temperature, monitoring its progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the amine starting material and the appearance of the characteristic strong isocyanate peak (~2260 cm⁻¹) in the IR spectrum indicate reaction completion.[2]

-

Workup and Purification: Upon completion, the reaction mixture is carefully quenched and washed. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.[2] The resulting crude product can be purified by vacuum distillation to yield pure this compound.[2]

Causality Behind Experimental Choices:

-

Triphosgene: Chosen for its solid form, which is safer and easier to handle than gaseous phosgene, while still serving as a highly effective source of carbonyl dichloride in situ.

-

Inert Solvent & Atmosphere: Prevents unwanted side reactions with water or other atmospheric components, which would hydrolyze the isocyanate product.

-

Low Temperature: The reaction is highly exothermic. Cooling is essential to prevent polymerization and the formation of urea byproducts.

Core Application: Isocyanide-Based Multicomponent Reactions (IMCRs)

This compound is a powerhouse reagent for generating molecular diversity through Isocyanide-Based Multicomponent Reactions (IMCRs), such as the Ugi and Passerini reactions.[3] These one-pot transformations are highly valued in drug discovery for their efficiency in creating large libraries of structurally complex compounds from simple starting materials.[3]

The true value of this compound in this context lies in its ability to introduce a benzoate functional group into the final product.[3] This ester moiety can serve two strategic purposes:

-

Modulation of Physicochemical Properties: The ester can be hydrolyzed to a carboxylic acid, significantly altering the solubility and pharmacokinetic profile of the molecule.

-

Synthetic Handle: The ester provides a reactive site for further chemical modifications, allowing for the late-stage diversification of a lead compound.[3]

Caption: Role in the Ugi Multicomponent Reaction.

This strategy is instrumental in building libraries of peptide mimetics and diverse heterocyclic compounds, which are pharmacologically relevant scaffolds for exploring structure-activity relationships (SAR).[3] The rapid assembly of complex molecules from four distinct inputs makes this approach a cornerstone of modern high-throughput chemistry and drug discovery.

References

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-isocyanato-3-phenylpropanoate. [Link]

Sources

Introduction: The Strategic Importance of Methyl 3-isocyanobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3-isocyanobenzoate

This compound is an aromatic isocyanate that serves as a highly valuable and versatile intermediate in modern organic synthesis. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable adducts. This reactivity profile makes it a cornerstone for constructing complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and polymer science. Its derivatives, primarily ureas and carbamates, are core structural motifs in numerous biologically active compounds and advanced materials.

This guide provides a comprehensive exploration of the principal synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering a narrative that balances mechanistic theory with practical, field-proven insights. We will delve into the causality behind experimental choices, from classical phosgenation techniques to modern, safer, phosgene-free rearrangement reactions. Each pathway is evaluated for its efficiency, scalability, safety, and functional group tolerance, providing the reader with the critical information needed to select and implement the optimal strategy for their specific application.

Core Synthetic Pathways: A Mechanistic and Practical Overview

The synthesis of aryl isocyanates like this compound can be broadly categorized into two major approaches: the direct phosgenation of the corresponding primary amine and a variety of "phosgene-free" methods, which are often mechanistically elegant rearrangement reactions.

Phosgenation of Methyl 3-aminobenzoate: The Direct Approach

The most direct and historically dominant method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a safer, solid phosgene equivalent such as triphosgene [bis(trichloromethyl) carbonate].[1][2] This pathway is valued for its high efficiency and straightforwardness, converting Methyl 3-aminobenzoate directly into the target isocyanate.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the primary amine onto the highly electrophilic carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). This forms an unstable carbamoyl chloride intermediate, which readily eliminates a molecule of hydrogen chloride (HCl) upon heating or in the presence of a non-nucleophilic base to yield the final isocyanate.[1] The use of triphosgene is preferred in laboratory settings as it is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene.[3]

Logical Workflow: Phosgenation Route

Caption: Workflow for the synthesis of this compound via phosgenation.

Experimental Protocol: Synthesis via Triphosgene

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel is charged with Methyl 3-aminobenzoate (1.0 eq) dissolved in an anhydrous, inert solvent like dichloromethane or toluene.[1][3]

-

Reagent Addition: The solution is cooled in an ice bath. A solution of triphosgene (0.34-0.40 eq) in the same solvent is added dropwise via the dropping funnel. The reaction is highly exothermic and generates HCl gas.

-

Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by IR spectroscopy by observing the appearance of the strong isocyanate stretch around 2250-2275 cm⁻¹ and the disappearance of the N-H stretches of the starting amine).[1]

-

Work-up and Purification: The reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

| Parameter | Phosgenation Method |

| Starting Material | Methyl 3-aminobenzoate[4] |

| Key Reagents | Phosgene or Triphosgene[1][3] |

| Advantages | High yield, direct, well-established |

| Disadvantages | Extreme toxicity of phosgene, generation of corrosive HCl, requires specialized equipment |

The Curtius Rearrangement: A Versatile Phosgene-Free Route

The Curtius rearrangement is a powerful and widely used phosgene-free method for converting carboxylic acids into isocyanates.[5][6][7] This thermal or photochemical decomposition of an acyl azide proceeds under mild conditions, offers broad functional group tolerance, and is a cornerstone of modern organic synthesis.[7][8]

Causality and Mechanistic Insight: The synthesis begins with the conversion of 3-(Methoxycarbonyl)benzoic acid into its corresponding acyl azide. This can be achieved by first converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with sodium azide (NaN₃), or by direct reaction of the carboxylic acid with an azide source like diphenylphosphoryl azide (DPPA).[9] Upon gentle heating, the acyl azide undergoes a concerted rearrangement: the bond between the carbonyl carbon and the R-group migrates to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂).[5] This concerted mechanism avoids the formation of a discrete, high-energy nitrene intermediate and ensures the stereochemical integrity of the migrating group is retained.[8][9]

Logical Workflow: Curtius Rearrangement

Caption: Workflow for the synthesis of this compound via the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

-

Step 1: Formation of Acyl Azide: 3-(Methoxycarbonyl)benzoic acid (1.0 eq) is converted to its acyl chloride by refluxing with thionyl chloride. After removing excess thionyl chloride under vacuum, the crude acyl chloride is dissolved in an anhydrous solvent like acetone or THF and cooled in an ice bath. A solution of sodium azide (NaN₃, ~1.2 eq) in a minimal amount of water is added slowly. The reaction is stirred for a few hours at 0°C to room temperature.

-

Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures, friction, and shock. They are typically not isolated and are used directly in the next step.[10]

-

Step 2: Rearrangement to Isocyanate: The reaction mixture containing the acyl azide is carefully extracted into an inert, high-boiling solvent such as toluene. The organic layer is dried and then heated gently (typically 60-100°C) until the evolution of nitrogen gas ceases.[9]

-

Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

The Hofmann and Lossen Rearrangements: Alternative Amide-Based Routes

The Hofmann and Lossen rearrangements represent two other classical, mechanistically related pathways to isocyanates that avoid the use of phosgene.[11] They begin with amide or hydroxamic acid derivatives, respectively, and proceed through a one-carbon degradation.

-

Hofmann Rearrangement: This reaction converts a primary amide, in this case, 3-(Methoxycarbonyl)benzamide, into the corresponding isocyanate with one fewer carbon atom (though in this specific case, the carbon is lost from the amide group, not the core structure). The amide is treated with bromine (Br₂) and a strong base like sodium hydroxide (NaOH).[11][12] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate with the expulsion of a bromide ion.[13] The isocyanate is typically formed in situ and can be trapped or hydrolyzed.

-

Lossen Rearrangement: The Lossen rearrangement converts a hydroxamic acid or its activated derivatives (e.g., O-acyl derivatives) into an isocyanate.[14][15][16] The process involves treating the activated hydroxamic acid with a base, which induces a concerted rearrangement similar to the Hofmann and Curtius pathways, expelling a carboxylate leaving group.[17] Recent advancements have enabled this reaction to proceed directly from free hydroxamic acids under milder conditions, for instance, using nitrile activation.[18]

Logical Workflow: Hofmann Rearrangement

Caption: Workflow for the synthesis of this compound via the Hofmann Rearrangement.

The Staudinger / Aza-Wittig Reaction

A milder, though less atom-economical, route involves the reaction of an azide with a phosphine, known as the Staudinger reaction.[19][20] When the intermediate iminophosphorane (aza-ylide) is reacted with carbon dioxide, it undergoes an aza-Wittig reaction to produce the isocyanate and a phosphine oxide byproduct.[21]

Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of a trivalent phosphorus compound, typically triphenylphosphine (PPh₃), on the terminal nitrogen of an azide (e.g., 3-(methoxycarbonyl)benzoyl azide), leading to the formation of an iminophosphorane with the loss of N₂.[19][20] This intermediate then reacts with CO₂ in a manner analogous to the Wittig reaction, yielding the isocyanate and the thermodynamically stable triphenylphosphine oxide (TPPO). A significant practical challenge is the removal of the TPPO byproduct, though the use of polymer-bound phosphines can simplify the work-up.[21]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on factors such as scale, available starting materials, safety infrastructure, and desired purity.

| Pathway | Starting Material | Key Reagents | Key Advantages | Key Disadvantages |

| Phosgenation | Methyl 3-aminobenzoate | Triphosgene, Phosgene | High yield, direct, scalable | Highly toxic reagents, corrosive byproduct (HCl), requires specialized handling[22] |

| Curtius Rearrangement | 3-(Methoxycarbonyl)benzoic acid | NaN₃, SOCl₂, or DPPA | Phosgene-free, excellent functional group tolerance, mild conditions[7][8] | Use of potentially explosive azide intermediates, multi-step process[10] |

| Hofmann Rearrangement | 3-(Methoxycarbonyl)benzamide | Br₂, NaOH | Phosgene-free, readily available starting materials | Use of corrosive bromine and strong base, may not be suitable for base-sensitive substrates[13] |

| Lossen Rearrangement | 3-(Methoxycarbonyl)benzohydroxamic acid | Activating agent, Base | Phosgene-free, mild conditions possible with newer methods[14][18] | Hydroxamic acids can be unstable, often requires an extra activation step[17] |

| Staudinger/Aza-Wittig | 3-(Methoxycarbonyl)benzoyl azide | PPh₃, CO₂ | Very mild conditions, phosgene-free | Poor atom economy, difficult removal of phosphine oxide byproduct[21] |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several robust and well-documented pathways. The classical phosgenation route remains a highly efficient and direct method, particularly for industrial-scale production where the handling of hazardous materials can be properly managed. However, for laboratory and research applications, the Curtius rearrangement stands out as the premier phosgene-free alternative, offering a blend of high efficiency, exceptional functional group tolerance, and operational safety, despite the need to handle azide intermediates with care. The Hofmann and Lossen rearrangements provide valuable alternative strategies, particularly when the corresponding amide or hydroxamic acid precursors are readily available.

As the chemical industry continues its shift toward greener and safer processes, the development and optimization of non-phosgene routes are of paramount importance.[23][24][25] Future research will likely focus on catalytic methods that can generate isocyanates directly from amines and a benign carbonyl source like CO₂, further enhancing the safety and sustainability profile of these critical chemical transformations.[26] The selection of the ideal synthetic pathway will always be a multi-parameter decision, balancing yield and purity against the crucial imperatives of safety and environmental responsibility.

References

- Grokipedia. Lossen rearrangement.

- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017-09-19).

- Wikipedia. Curtius rearrangement.

- Alfa Chemistry. Curtius Rearrangement.

- TCI EUROPE N.V. Hofmann Rearrangement Reaction.

- Allen. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications.

- Unacademy. What Is Lossen Rearrangement?.

- Benchchem. Application Notes & Protocols: Generation of Isocyanates from Butanoyl Azide via Curtius Rearrangement.

- Wikipedia. Lossen rearrangement.

- RSC Publishing. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry.

- Alfa Chemistry. Lossen Rearrangement.

- Wikipedia. Hofmann rearrangement.

- Chemistry Steps. Hofmann Rearrangement.

- ACS Publications. Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate | The Journal of Organic Chemistry.

- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.

- Thermo Fisher Scientific - US. Staudinger Reaction.

- Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

- Google Patents. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.

- PubMed Central (PMC) - NIH. How To Get Isocyanate?.

- ResearchGate. Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF. (2025-08-07).

- Polyurethanes science, technology, markets, and trends. Nonphosgene Routes to TDI.

- Google Patents. CN1475480A - The chemical synthesis method of aryl isocyanate.

- Organic Syntheses Procedure. Synthesis of Amino Acid Ester Isocyanates.

- Wikipedia. Staudinger reaction.

- PubMed. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide.

- CymitQuimica. CAS 4518-10-9: Methyl 3-aminobenzoate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS 4518-10-9: Methyl 3-aminobenzoate | CymitQuimica [cymitquimica.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. grokipedia.com [grokipedia.com]

- 15. What Is Lossen Rearrangement? [unacademy.com]

- 16. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Staudinger Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 21. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 22. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]

Spectroscopic Characterization of Methyl 3-isocyanobenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-isocyanobenzoate, a key intermediate in various synthetic applications, including pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This document details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established principles and spectral data from analogous compounds, offering a robust framework for its analysis.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule containing both a methyl ester and an isocyanate group. This unique combination of reactive sites makes it a valuable building block in organic synthesis. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, allowing for the formation of urethanes, ureas, and other derivatives. The methyl ester provides a site for hydrolysis or transesterification reactions. Given its utility, unambiguous characterization is critical to ensure the quality and success of subsequent synthetic transformations. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this.

This guide will delve into the three primary spectroscopic methods used for the structural confirmation of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the interaction of nuclear spins with an external magnetic field.

Theoretical Principles

The chemical shift (δ) in NMR is indicative of the electronic environment surrounding a nucleus. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield). The integration of a ¹H NMR signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. In ¹³C NMR, each unique carbon atom typically gives rise to a single peak.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube. The solvent height should be around 4-5 cm.[1]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.[1]

-

Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the number of scans, spectral width, and relaxation delay.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is based on the analysis of similar aromatic esters.[2][3][4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | Singlet (or narrow triplet) | 1H | H-2 |

| ~7.8-7.9 | Doublet | 1H | H-4 or H-6 |

| ~7.5-7.6 | Triplet | 1H | H-5 |

| ~7.3-7.4 | Doublet | 1H | H-6 or H-4 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Interpretation:

-

The aromatic protons are expected to appear in the range of 7.3-8.2 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the ester and isocyanate groups.

-

The proton at the 2-position (H-2), being between two electron-withdrawing groups, is expected to be the most deshielded and may appear as a singlet or a narrow triplet.

-

The methyl protons of the ester group will appear as a sharp singlet around 3.9 ppm.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are based on data for substituted benzoyl compounds and general chemical shift ranges.[6][7][8][9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~135-140 | C-3 (attached to -NCO) |

| ~130-135 | C-1 (attached to -COOCH₃) |

| ~129-131 | Aromatic CH |

| ~125-128 | Aromatic CH |

| ~123-125 | Aromatic CH |

| ~120-123 | -N=C=O |

| ~52 | -OCH₃ |

Interpretation:

-

The carbonyl carbon of the ester is expected to be in the typical range for esters (~165 ppm).

-

The carbon of the isocyanate group is expected around 120-123 ppm.

-

The aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The isocyanate group (-N=C=O) has a very strong and characteristic absorption band due to the asymmetric stretching of the N=C=O moiety. The carbonyl group (C=O) of the ester also has a strong and distinct absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

Procedure:

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the this compound sample (liquid or solid) is placed directly onto the ATR crystal.[11][12]

-

Sample Measurement: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Predicted IR Absorption Data

The predicted IR absorption frequencies are based on characteristic values for aromatic isocyanates and esters.[13][14][15][16][17]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| ~1720-1700 | Strong | C=O Ester Stretch |

| ~1600, ~1480 | Medium-Weak | C=C Aromatic Ring Stretch |

| ~1300-1000 | Medium-Strong | C-O Ester Stretch |

| ~3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2800-3000 | Weak | Aliphatic C-H Stretch (-OCH₃) |

Interpretation:

-

The most diagnostic peak will be the strong, sharp absorption for the isocyanate group around 2260 cm⁻¹.

-

The strong absorption for the ester carbonyl group will be clearly visible around 1710 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the aromatic C-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Theoretical Principles

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺•).[18][19][20] This molecular ion can then undergo fragmentation to produce smaller, charged fragments. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is generated.

Experimental Protocol: Electron Ionization (EI)-MS

Instrumentation:

-

Mass Spectrometer with an EI source

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.[18]

-

Ionization: The vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[20][21]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

The predicted fragmentation pattern is based on the known fragmentation of aromatic esters.[22][23][24][25] The molecular weight of this compound (C₉H₇NO₃) is 177.16 g/mol .

| m/z | Predicted Fragment |

| 177 | [M]⁺• (Molecular Ion) |

| 146 | [M - OCH₃]⁺ |

| 118 | [M - COOCH₃]⁺ |

| 90 | [C₆H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

-

The molecular ion peak at m/z 177 should be observable.

-

A prominent peak is expected at m/z 146, corresponding to the loss of the methoxy radical (•OCH₃) from the ester group.

-

Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 118.

-

Further fragmentation of the aromatic ring can lead to smaller fragments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the theoretical principles, detailed experimental protocols, and predicted spectroscopic data for this important synthetic intermediate. By following these methodologies and understanding the expected spectral features, researchers can confidently verify the identity and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

-

GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

- David, D. J. (1962). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates. Analytical Chemistry, 34(12), 1660-1663.

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Methyl Benzoate (NMR). (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Protocol device used for FTIR-ATR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

- Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. (n.d.). Retrieved from [Link]

-

Solved Fill in separate 1H NMR Data Tables for methyl | Chegg.com. (2020, April 29). Retrieved from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]

- Tarpley, L., & Goldstein, J. H. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

- David, D. J. (1962). A Study of the Near-Infrared Spectra of Some Aliphatic and Aromatic Isocyanates.

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. (2025, August 6). Request PDF. Retrieved from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020, July 3). MDPI. Retrieved from [Link]

-

FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 3. sas.upenn.edu [sas.upenn.edu]

- 4. Methyl 4-methylbenzoate(99-75-2) 1H NMR [m.chemicalbook.com]

- 5. Solved Fill in separate 1H NMR Data Tables for methyl | Chegg.com [chegg.com]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. agilent.com [agilent.com]

- 12. mt.com [mt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 22. GCMS Section 6.14 [people.whitman.edu]

- 23. m.youtube.com [m.youtube.com]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Reactivity Profile of the Isocyanate Group in Methyl 3-isocyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the isocyanate group in methyl 3-isocyanobenzoate. It is designed to offer researchers, scientists, and drug development professionals a deep understanding of this versatile reagent, moving beyond general principles to provide field-proven insights and practical guidance.

Introduction: Understanding the Unique Characteristics of this compound

This compound, also known as 3-(methoxycarbonyl)phenyl isocyanate, is an aromatic isocyanate that has garnered significant interest in synthetic and medicinal chemistry.[1] Its structure is characterized by an isocyanate (-N=C=O) group and a methyl ester (-COOCH₃) group positioned meta to each other on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that makes it a valuable building block for the synthesis of a wide array of complex molecules, including heterocycles and peptidomimetics.[1][2]

The isocyanate group is inherently electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms, making the central carbon atom susceptible to nucleophilic attack.[3] The reactivity of this functional group is further modulated by the electronic nature of the substituents on the aromatic ring.

Electronic Profile and Reactivity of the Isocyanate Group

The presence of the methyl ester group at the meta position of the benzene ring is a key determinant of the reactivity of the isocyanate group in this compound. The ester group acts as a moderate electron-withdrawing group through its inductive effect. This electronic influence has a significant impact on the electrophilicity of the isocyanate carbon.

Key Insights:

-

Enhanced Electrophilicity: The electron-withdrawing nature of the meta-substituted methyl ester group increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate. This enhanced reactivity is a crucial consideration when designing synthetic strategies.

-

Hammett Equation Correlation: The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. The positive sigma (σ) value for a meta-ester group indicates its electron-withdrawing character, which correlates with an increased reaction rate for nucleophilic additions to the isocyanate.[4][5]

Core Reactivity Pathways: A Detailed Exploration

The isocyanate group of this compound participates in a variety of characteristic reactions, primarily driven by its electrophilic nature.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental and widely exploited reaction of isocyanates. A diverse range of nucleophiles can react with the isocyanate group to form stable adducts.[3]

-

Reaction with Alcohols: Alcohols react with this compound to form carbamates (urethanes). This reaction is of paramount importance in the synthesis of polyurethanes. The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols generally reacting faster than secondary alcohols.[6][7] The reaction can be catalyzed by both acids and bases.

-

Reaction with Amines: Amines readily react with this compound to yield urea derivatives. This reaction is typically very fast and often does not require a catalyst.[8] The nucleophilicity of the amine plays a significant role, with aliphatic amines generally being more reactive than aromatic amines.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is particularly relevant in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.

Table 1: Overview of Nucleophilic Addition Reactions

| Nucleophile (Nu-H) | Product | General Reaction Scheme |

| Alcohol (R-OH) | Carbamate (Urethane) | Ar-NCO + R-OH → Ar-NHCOOR |

| Amine (R-NH₂) | Urea | Ar-NCO + R-NH₂ → Ar-NHCONHR |

| Water (H₂O) | Amine + CO₂ → Urea | Ar-NCO + H₂O → [Ar-NHCOOH] → Ar-NH₂ + CO₂ |

Isocyanide-Based Multicomponent Reactions (IMCRs)

This compound is a valuable component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. These one-pot reactions are highly efficient in generating molecular diversity and are extensively used in drug discovery and combinatorial chemistry.[1][9][10]

-

The Ugi Reaction: The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][11][12] The isocyanide, in this case, this compound, acts as a key building block, incorporating the 3-(methoxycarbonyl)phenyl moiety into the final product.

-

The Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[13][14][15] Similar to the Ugi reaction, this compound can serve as the isocyanide component, enabling the synthesis of complex molecules with ester functionalities.

The use of this compound in these reactions allows for the introduction of a functional handle (the methyl ester) that can be further modified in subsequent synthetic steps.

Cycloaddition Reactions

The C=N double bond of the isocyanate group can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds.

-

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams.

-

[3+2] Dipolar Cycloadditions: The isocyanate group can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azides, to form five-membered heterocyclic rings.[16][17] The electron-withdrawing nature of the ester group in this compound can influence the regioselectivity and rate of these cycloadditions.

Polymerization

Aromatic isocyanates are fundamental monomers in the production of polyurethanes. The reaction of a di- or poly-isocyanate with a polyol leads to the formation of a polymer linked by urethane bonds. While this compound is a monoisocyanate, its reactivity principles are directly applicable to understanding the polymerization behavior of related diisocyanates used in the polymer industry. The presence of the ester group can affect the properties of the resulting polymer, such as its thermal stability and solubility.[16][18][19]

Synthesis of this compound

The synthesis of this compound typically starts from commercially available precursors. A common route involves the conversion of a corresponding amine or carboxylic acid derivative. For instance, methyl 3-aminobenzoate can be treated with phosgene or a phosgene equivalent, such as triphosgene, to yield the isocyanate. Another potential precursor is methyl 3-cyanobenzoate, which can be synthesized through various methods.[9][20][21][22]

Practical Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable tool for medicinal chemists and drug development professionals.

-

Scaffold Diversity: Its utility in multicomponent reactions allows for the rapid generation of large libraries of diverse compounds for high-throughput screening.[1][9][10]

-

Heterocycle Synthesis: The ability to participate in cycloaddition reactions provides access to novel heterocyclic systems, which are privileged structures in many drug molecules.

-

Functional Handle: The methyl ester group serves as a convenient point for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

Experimental Protocols

The following are generalized, illustrative protocols. Researchers should always consult primary literature for specific reaction conditions and optimize them as needed.

Protocol 1: General Procedure for Carbamate Synthesis

-

Dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Add the desired alcohol (1.0-1.2 eq.) to the solution.

-

If necessary, add a catalytic amount of a base (e.g., triethylamine, DABCO) or an organometallic catalyst (e.g., dibutyltin dilaurate).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by standard methods (e.g., extraction, chromatography).

Protocol 2: General Procedure for a Passerini Three-Component Reaction

-

To a reaction vessel, add the aldehyde or ketone (1.0 eq.), the carboxylic acid (1.0 eq.), and this compound (1.0 eq.).[2][23]

-

Add a suitable aprotic solvent (e.g., CH₂Cl₂, THF). The reaction can sometimes be performed neat.[23]

-

Stir the mixture at room temperature or with heating, monitoring the reaction progress by TLC or LC-MS.[23]

-

Once the reaction is complete, concentrate the mixture and purify the resulting α-acyloxy carboxamide by recrystallization or column chromatography.[23]

Safety and Handling

Isocyanates are reactive and potentially hazardous compounds. Appropriate safety precautions must be taken when handling this compound.

-

Toxicity: Isocyanates are known respiratory and skin sensitizers.[1][24] Inhalation of vapors or direct contact with the skin should be strictly avoided.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][24][25][26]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.[1]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. The electron-withdrawing nature of the meta-substituted methyl ester group enhances the electrophilicity of the isocyanate moiety, making it a reactive partner in a wide range of chemical transformations. Its utility in nucleophilic additions, multicomponent reactions, and cycloadditions provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the context of drug discovery and materials science. A thorough understanding of its reactivity profile, coupled with appropriate safety measures, will enable researchers to fully exploit the synthetic potential of this important building block.

Visualizations

Diagram 1: General Reactivity of the Isocyanate Group

Caption: Simplified workflow of the Ugi four-component reaction.

References

-

Barreto, A. S., Vercillo, O. E., & Andrade, C. K. Z. (2011). A simple, efficient and solvent-free Passerini reaction. Journal of the Brazilian Chemical Society, 22, 462-467. Available at: [Link]

-

M. E. Runner, M. L. Wagner, and P. E. Fanta. (1957). Reactivity of Isocyanates in Terms of the Hammett Equation. The Journal of Organic Chemistry, 22(10), 1344-1347. Available at: [Link]

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

- Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A.

-

Chem Service. (2015). Safety Data Sheet: Methyl isocyanate. Available at: [Link]

- Jingzhou Tengfei Chemicals Co Ltd. (2010). Novel 3-cyano methyl benzoate preparing method. CN101891649A.

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Available at: [Link]

- Jingzhou Tengfei Chemicals Co Ltd. (2013). Novel 3-cyano methyl benzoate preparing method. CN101891649B.

-

Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

-

Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 9, 1-35. Available at: [Link]

- El Kaim, L., & Grimaud, L. (2010). Beyond the Ugi reaction: less conventional interactions of isocyanides in multicomponent reactions. Tetrahedron, 66(33), 6245-6260.

- Degussa. (1987). Process for preparing polyurethanes in an isocyanate-reactive solvent solution. US3719621A.

-

Majumdar, S., & Wrigglesworth, R. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 18(9), 11099-11130. Available at: [Link]

-

AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Available at: [Link]

- Lee, W., Polance, R., & Haugen, H. (2020). Functional Powder Coatings via Isocyanate-Cured Phenolics and Benzoxazines.

-

Biswas, T. (2021, December 4). Polyurethane preparation (Chemistry) by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Video]. YouTube. Available at: [Link]

-

Sharma, P., & Kumar, A. (2020). Ugi Four-Component Reactions Using Alternative Reactants. ChemistrySelect, 5(29), 8887-8903. Available at: [Link]

- Olin Corporation. (1996). Process for preparation of polyurethanes utilizing novel catalysts. US5491174A.

-

Cankařová, N., & Krchňák, V. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(23), 9160. Available at: [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(104), 59948-59952. Available at: [Link]

- Council of Scientific and Industrial Research. (2017). Bio-based aromatic diisocyanates for preparation of polyurethanes. US20170369427A1.

- Degussa. (1981). Process for preparing methyl isocyanate. US4255350A.

-

Gande, S. L., & Li, C. J. (2021). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Molecules, 26(23), 7352. Available at: [Link]

-

Ibrahim, N. A., Dahham, O. S., & Yunos, K. F. M. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Polymers, 12(7), 1500. Available at: [Link]

- Vivas-Reyes, R., & Insuasty, B. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 106(1), 134-140.

-

Camacho López, C. O., Fejes, Z., & Viskolcz, B. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Reaction Kinetics, Mechanisms and Catalysis, 128(1), 159-170. Available at: [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 4-isocyanatobenzoate. Available at: [Link]

- Rand, L., & Frisch, K. C. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts. Journal of Applied Polymer Science, 9(5), 1691-1699.

- Yokoyama, T., & Iwasa, S. (1970). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Nippon Kagaku Zasshi, 91(10), 965-969.

-

LibreTexts. (2021). 13.3: Cycloaddition Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Kinetic Studies of Some Alcohol-Isocyanate Reactions. Available at: [Link]

- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2432.

- Chbib, C., & Tambar, U. K. (2019). Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes.

-

PubChem. (n.d.). Methyl Benzoate. Available at: [Link]

-

AUB ScholarWorks. (n.d.). A Kinetic Study of the Reaction between Phenyl Isocyanate and Aniline in Benzene. Available at: [Link]

- Huisgen, R., Stangl, H., Sturm, H. J., & Wagenhofer, H. (1962). 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate. Journal of the Chemical Society C: Organic, 1807-1814.

Sources

- 1. Methyl 3-isocyanatobenzoate 97 41221-47-0 [sigmaaldrich.com]

- 2. DSpace [open.bu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5491174A - Process for preparation of polyurethanes utilizing novel catalysts - Google Patents [patents.google.com]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Passerini reaction - Wikipedia [en.wikipedia.org]

- 14. Passerini Reaction [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. US20170369427A1 - Bio-based aromatic diisocyanates for preparation of polyurethanes - Google Patents [patents.google.com]

- 17. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. US3719621A - Process for preparing polyurethanes in an isocyanate-reactive solvent solution - Google Patents [patents.google.com]

- 19. paint.org [paint.org]

- 20. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 21. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 22. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 23. DSpace [open.bu.edu]

- 24. cdn.chemservice.com [cdn.chemservice.com]

- 25. fishersci.com [fishersci.com]

- 26. Methyl 3-cyanobenzoate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Key Differences Between Methyl 3-Isocyanobenzoate and Its Isomers

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and drug discovery, a nuanced understanding of isomeric differences is paramount. The positional isomerism of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a comprehensive technical analysis of the key distinctions between methyl 3-isocyanobenzoate and its ortho- and para-isomers: methyl 2-isocyanobenzoate and methyl 4-isocyanobenzoate. By delving into their synthesis, spectroscopic signatures, and reactivity profiles, this document aims to equip researchers with the foundational knowledge necessary for the strategic application of these versatile building blocks.

The Foundation of Isomeric Differentiation: Electronic and Steric Effects

The divergent properties of methyl 2-, 3-, and 4-isocyanobenzoate stem from the interplay of electronic and steric effects dictated by the relative positions of the isocyanate (-NCO) and methyl ester (-COOCH₃) groups on the benzene ring.

-

Electronic Effects: The methyl ester group is moderately electron-withdrawing through resonance and induction. The isocyanate group is strongly electron-withdrawing. The position of these groups influences the electron density distribution within the aromatic ring, impacting the reactivity of both the ring and the functional groups themselves.

-

Steric Effects: The "ortho effect" is a significant factor for methyl 2-isocyanobenzoate. The proximity of the bulky isocyanate and methyl ester groups can lead to steric hindrance, influencing the molecule's conformation and the accessibility of the reactive sites.[1][2] This steric clash can force the functional groups out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance.[2]

Logical Relationship of Isomeric Effects

Caption: Interplay of steric and electronic effects in methyl isocyanobenzoate isomers.

Synthesis of Methyl Isocyanobenzoate Isomers: A Practical Guide

The synthesis of aryl isocyanates from their corresponding primary amines is a cornerstone of organic chemistry. Several named reactions, including the Hofmann, Curtius, and Lossen rearrangements, provide reliable pathways to this functional group. A common and practical laboratory-scale method involves the reaction of the corresponding methyl aminobenzoate with a phosgene equivalent, such as triphosgene.

Experimental Protocol: Synthesis of Methyl Isocyanobenzoates from Methyl Aminobenzoates using Triphosgene

This protocol provides a general procedure that can be adapted for the synthesis of all three isomers.

Workflow for Isocyanate Synthesis

Caption: General workflow for the synthesis of methyl isocyanobenzoate isomers.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the respective methyl aminobenzoate isomer (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 equivalents) dropwise.

-

Phosgenation: While maintaining the temperature at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes. Caution: Triphosgene is a toxic solid and a source of phosgene. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the N-H stretch of the starting amine in the IR spectrum.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Comparative Physicochemical and Spectroscopic Analysis

The positional isomerism significantly influences the physical and spectroscopic properties of these compounds.

| Property | Methyl 2-isocyanobenzoate | This compound | Methyl 4-isocyanobenzoate |

| CAS Number | 1793-07-3 | 41221-47-0 | 23138-53-6 |

| Molecular Weight | 177.16 g/mol | 177.16 g/mol | 177.16 g/mol |

| Melting Point | 45-49 °C | 35-38 °C | 50-52 °C |

| Boiling Point | 101 °C / 2 mmHg | Not readily available | 122-124 °C / 11 Torr |

Spectroscopic Signatures:

The key to differentiating these isomers lies in a careful analysis of their spectroscopic data.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectra of all three isomers is the strong, sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing in the region of 2250-2280 cm⁻¹.[3] The carbonyl stretch of the methyl ester is also clearly visible around 1720-1730 cm⁻¹. While the positions of these key functional group absorptions are similar, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns for each isomer due to the different substitution patterns on the aromatic ring.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers. The splitting patterns and chemical shifts of the aromatic protons are dictated by their positions relative to the two electron-withdrawing groups.

-

Methyl 2-isocyanobenzoate: Due to the ortho-substitution, the aromatic protons will exhibit a more complex multiplet pattern.

-

This compound: The spectrum will show distinct signals for the protons at the 2, 4, 5, and 6 positions, with characteristic coupling constants.

-

Methyl 4-isocyanobenzoate: The para-substitution results in a more symmetrical molecule, leading to a simpler AA'BB' system in the aromatic region, often appearing as two distinct doublets. The methyl ester protons will appear as a singlet around 3.9 ppm for all isomers.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic carbons are also diagnostic. The carbon of the isocyanate group typically resonates around 120-130 ppm, while the carbonyl carbon of the ester appears further downfield, around 165 ppm. The number of distinct signals in the aromatic region will reflect the symmetry of each isomer (four for ortho and meta, two for para).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectra of all three isomers will show a molecular ion peak (M⁺) at m/z = 177. The fragmentation patterns will be influenced by the position of the substituents. Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 146, and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z = 59) to give a fragment at m/z = 118. The relative intensities of these fragment ions can help in distinguishing the isomers.

Divergent Reactivity: A Consequence of Isomerism

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. The reactivity of the isocyanate group in the methyl isocyanobenzoate isomers is modulated by the electronic and steric environment.

Reactivity of the Isocyanate Group

Caption: General reactivity of the isocyanate functional group.

-

Methyl 2-isocyanobenzoate: The ortho-isomer often exhibits reduced reactivity due to steric hindrance around the isocyanate group.[5][6] This can be advantageous in selective reactions where one isocyanate group in a diisocyanate needs to react preferentially. The close proximity of the ester group can also lead to intramolecular side reactions under certain conditions.

-

This compound: The isocyanate group in the meta-isomer experiences less steric hindrance than the ortho-isomer. Its reactivity is primarily governed by the electronic effects of the meta-positioned methyl ester group.

-

Methyl 4-isocyanobenzoate: The para-isomer's isocyanate group is sterically unhindered, and its reactivity is enhanced by the electron-withdrawing nature of the para-substituted methyl ester group.[5] This makes it the most reactive of the three isomers in many nucleophilic addition reactions.

Applications in Drug Development and Materials Science

The unique properties of each isomer lend them to specific applications in various scientific fields.

-

Drug Discovery and Medicinal Chemistry: Aryl isocyanates are valuable reagents for the synthesis of ureas and carbamates, which are common motifs in pharmaceutically active compounds.

-

The differential reactivity of the isomers can be exploited to fine-tune the synthesis of complex molecules and to introduce specific structural features that can influence biological activity. For example, the use of these building blocks is prevalent in the synthesis of kinase inhibitors, where the urea or carbamate linkage can form crucial hydrogen bonds with the target protein.[7]

-

-

Polymer Chemistry: Isocyanates are the key building blocks for polyurethanes. While diisocyanates are more commonly used for polymerization, the monofunctional methyl isocyanobenzoates can be used as chain terminators to control molecular weight or to introduce specific end-group functionalities into polymers. The reactivity differences between the isomers can be used to control the rate of these end-capping reactions.

-

Agrochemicals: Many herbicides and insecticides contain urea or carbamate linkages. The methyl isocyanobenzoate isomers can serve as precursors for the synthesis of novel agrochemicals, with the substitution pattern on the aromatic ring influencing the compound's biological activity and environmental fate.

Conclusion

The choice between methyl 2-, 3-, and 4-isocyanobenzoate is a critical decision in synthetic design. A thorough understanding of their distinct electronic and steric properties, which manifest in their unique spectroscopic signatures and differential reactivity, is essential for their effective utilization. This guide has provided a framework for distinguishing and strategically employing these valuable building blocks in research and development, particularly in the fields of drug discovery and materials science. By leveraging the subtle yet significant differences between these isomers, scientists can achieve greater control over their synthetic outcomes and accelerate the development of novel and impactful molecules.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, October 28). Ortho effect. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved January 14, 2026, from [Link]

-

(n.d.). 2 - Supporting Information. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 2-isocyanatobenzoate - Optional[FTIR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

ChemRxiv. (n.d.). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved January 14, 2026, from [Link]

-

Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved January 14, 2026, from [Link]

-

YouTube. (2017, September 6). SIR Effect Organic(Steric Inhibition Of Resonance )| CHEMISTRY | IIT | JEE. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2025, August 7). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022, November 23). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides.²⁹. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved January 14, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Retrieved January 14, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-isocyanobenzoate: Commercial Availability, Purity, and Applications in Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Reagent

Methyl 3-isocyanobenzoate (CAS No. 41221-47-0) is an aromatic organic compound that is gaining significant traction within the realms of medicinal chemistry, chemical biology, and materials science. Its utility stems from its bifunctional nature, incorporating both a reactive isocyanate group and a methyl ester. This unique combination allows it to serve as a versatile building block and chemical linker, enabling the precise covalent modification of biomolecules and the synthesis of complex molecular architectures.

The isocyanate moiety is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is the cornerstone of its application in bioconjugation and the development of chemical probes.[1] Simultaneously, the methyl ester provides a site for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid, or can influence the physicochemical properties of the parent molecule. The strategic placement of these groups in a meta-arrangement on the benzene ring influences the molecule's geometry and reactivity profile.

This guide provides an in-depth analysis of the commercial landscape for this compound, details the critical aspects of its purity grades, outlines robust analytical methodologies for its characterization, and explores its applications, particularly within the demanding context of drug development.

Commercial Suppliers and Purity Grades

The accessibility and purity of starting materials are paramount for reproducible and reliable scientific outcomes. This compound is available from several reputable chemical suppliers, typically with a standard purity grade suitable for most research and development applications.

| Supplier | CAS Number | Purity Grade (%) | Notes |

| Sigma-Aldrich (Merck) | 41221-47-0 | 97% | Often cited in research literature. |

| Santa Cruz Biotechnology | 41221-47-0 | N/A | Biochemical for proteomics research.[2] |

| BLD Pharm | 41221-47-0 | N/A | Available for research use.[3] |

| Chemical Point | 41221-47-0 | N/A | Available for bulk inquiries.[4] |

The most commonly offered purity grade is 97%. While higher purity grades may be available upon request or through custom synthesis, the 97% grade is generally sufficient for initial discovery and proof-of-concept studies. However, for sensitive applications such as the development of clinical candidates or quantitative proteomics, the presence of impurities could be a significant concern.

Understanding Impurities and Purity Assessment

The primary impurities in this compound are likely to be the corresponding amine (from hydrolysis of the isocyanate group by atmospheric moisture), dimers or trimers (from self-condensation of the isocyanate), and residual starting materials from its synthesis. The presence of these impurities can have significant consequences:

-

Hydrolysis to Amine: The presence of the corresponding methyl 3-aminobenzoate will reduce the yield of the desired reaction and can lead to undesired side products.

-